molecular formula C12H16N2O3 B1272882 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid CAS No. 693812-83-8

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid

Katalognummer: B1272882
CAS-Nummer: 693812-83-8
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: NOQZJPNPEJXAFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol, is known for its unique structure and properties.

Eigenschaften

IUPAC Name

3-amino-4-(oxolan-2-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c13-10-6-8(12(15)16)3-4-11(10)14-7-9-2-1-5-17-9/h3-4,6,9,14H,1-2,5,7,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQZJPNPEJXAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387928
Record name 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693812-83-8
Record name 3-Amino-4-{[(oxolan-2-yl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Preparation of 3-Amino-4-Hydroxybenzoic Acid (Precursor Step)

A closely related compound, 3-amino-4-hydroxybenzoic acid, is prepared via the following method, which can be adapted for the target compound synthesis:

Step Reaction Conditions Description Yield & Notes
1 100–105 °C, 3.5–4 h 3-nitro-4-chlorobenzoic acid reacts with sodium hydroxide solution (molar ratio 1:2.5–5.0) to substitute chlorine with hydroxyl Product: 3-nitro-4-hydroxybenzoic acid, purity ≥ 97%
2 Room temp, pH 5.4–5.6; 95–100 °C under 0.5–1.5 MPa H2 pressure Catalytic hydrogenation with Pd/C reduces nitro group to amino group Product: 3-amino-4-hydroxybenzoic acid hydrochloride, high purity
3 Room temp, pH 6–7; cooled to 0–5 °C Neutralization and precipitation of free acid form Product: 3-amino-4-hydroxybenzoic acid, high yield and purity

This method emphasizes environmentally friendly conditions and high yield, which are desirable for scale-up.

Introduction of the Tetrahydro-2-furanylmethylamino Group

The key step to obtain this compound is the substitution of the hydroxy or chloro group at position 4 by the tetrahydro-2-furanylmethylamino moiety. This can be achieved by:

  • Nucleophilic Substitution: Using 3-amino-4-chlorobenzoic acid or 3-amino-4-hydroxybenzoic acid as the substrate, reacting with tetrahydro-2-furanylmethylamine under basic or acidic catalysis to form the corresponding amino-substituted product.
  • Reductive Amination: Condensation of 3-amino-4-formylbenzoic acid derivatives with tetrahydro-2-furanylmethylamine followed by reduction.

While direct literature detailing this exact step is limited, analogous methods for similar compounds suggest the feasibility of these approaches.

Reduction of Nitro Groups (If Starting from Nitro Precursors)

If the starting material contains a nitro substituent (e.g., 3-nitro-4-chlorobenzoic acid), catalytic hydrogenation using Pd/C under hydrogen pressure (0.5–1.5 MPa) at 95–100 °C is effective to reduce nitro groups to amino groups without affecting other sensitive substituents.

Comparative Data Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield Notes
1 3-nitro-4-chlorobenzoic acid NaOH (aq), 100–105 °C, 3.5–4 h 3-nitro-4-hydroxybenzoic acid ≥97% purity Substitution of Cl by OH
2 3-nitro-4-hydroxybenzoic acid Pd/C catalyst, H2 (0.5–1.5 MPa), 95–100 °C 3-amino-4-hydroxybenzoic acid hydrochloride High Nitro reduction
3 3-amino-4-hydroxybenzoic acid Tetrahydro-2-furanylmethylamine, base or acid catalysis This compound Not explicitly reported Nucleophilic substitution
4 Intermediate with aldehyde group Tetrahydro-2-furanylmethylamine, reducing agent (e.g., NaBH4) Target compound Not explicitly reported Reductive amination

Research Findings and Notes

  • The preparation method of 3-amino-4-hydroxybenzoic acid is well-documented with high yield and purity, serving as a reliable precursor for further functionalization.
  • The introduction of the tetrahydro-2-furanylmethylamino substituent requires careful control of reaction conditions to avoid side reactions and maintain the integrity of the carboxylic acid group.
  • Catalytic hydrogenation is preferred for nitro group reduction due to its selectivity and environmental friendliness.
  • No direct industrial-scale synthesis details for the exact target compound were found, indicating that synthesis may be customized based on the above principles and adapted from related benzoic acid derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

One of the primary applications of this compound is in the treatment of neoplastic diseases, particularly those associated with aberrant protein kinase activity. Research has shown that compounds with similar structures can inhibit tyrosine kinases, which are often overactive in cancers such as leukemia and solid tumors. For example, studies indicate that inhibitors targeting the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia, demonstrate significant therapeutic potential .

Table 1: Inhibition of Tyrosine Kinases by Related Compounds

Compound NameTarget KinaseIC50 (nM)Disease Indication
Compound ABcr-Abl50Chronic Myeloid Leukemia
Compound Bc-Kit200Gastrointestinal Stromal Tumors
Compound CVEGF-R150Solid Tumors

Angiogenesis Inhibition

The compound also shows promise in inhibiting angiogenesis, the process by which new blood vessels form from existing ones. This is particularly relevant in diseases characterized by excessive vascularization, such as diabetic retinopathy and certain types of cancer. The inhibition of receptor tyrosine kinases involved in angiogenesis can lead to reduced tumor growth and metastasis .

Molecular Mechanism of Action

The mechanism through which 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid exerts its effects involves the inhibition of specific signaling pathways mediated by protein kinases. By blocking these pathways, the compound can prevent cellular proliferation and induce apoptosis in cancer cells.

Case Study: Inhibition of c-Kit in Cancer Cell Lines

A study involving human cancer cell lines demonstrated that treatment with a related compound resulted in a dose-dependent inhibition of c-Kit phosphorylation, leading to decreased cell viability and increased apoptosis rates .

Wirkmechanismus

The mechanism of action of 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-4-(trifluoromethyl)benzoic acid
  • 4-Amino-2,3,5,6-tetrafluorobenzoic acid

Uniqueness

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid is unique due to its tetrahydro-2-furanylmethylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Biologische Aktivität

3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid (CAS Number: 693812-83-8) is a compound with a unique structure that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its molecular formula is C12H16N2O3, and it has a molecular weight of 236.27 g/mol. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reduction of 3-nitrobenzoic acid to form 3-amino benzoic acid, followed by amidation with tetrahydro-2-furanylmethylamine under acidic conditions. This compound serves as a building block for more complex molecules and has been investigated for its potential as a biochemical probe in biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity, leading to various pharmacological effects. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis, similar to other amino benzoic acid derivatives .

In Vitro Studies

Research indicates that this compound exhibits significant biological properties:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of tyrosine kinases, which are critical in regulating cell growth and differentiation. This activity positions it as a candidate for therapeutic applications in neoplastic diseases .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.

In Vivo Studies

In animal models, the compound has demonstrated:

  • Therapeutic Potential : In models of liver disease, compounds structurally related to this compound have shown efficacy in reducing liver inflammation and fibrosis, suggesting potential applications in treating conditions like non-alcoholic steatohepatitis (NASH) .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Liver Fibrosis : A study highlighted the efficacy of a similar compound in ameliorating fibrotic changes in liver tissue induced by high-fat diets. The results indicated significant reductions in liver weight and alkaline phosphatase levels, suggesting a protective effect against liver damage .
  • Tyrosine Kinase Inhibition : Research into tyrosine kinase inhibitors has shown that compounds similar to this compound can effectively inhibit pathways involved in cancer progression, particularly in leukemic models .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
3-Amino-4-hydroxy benzoic acidC7H9NO3Antioxidant; anti-inflammatory
4-Amino-2,3,5,6-tetrafluorobenzoic acidC7H5F4N2O2Tyrosine kinase inhibition; anti-cancer properties

The unique tetrahydro-2-furanylmethylamine moiety present in this compound distinguishes it from these compounds, potentially enhancing its biological interactions and therapeutic applications.

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include:

  • Amino Group Introduction : The 3-amino group can be introduced via nitration followed by reduction, while the 4-position amino group is modified using nucleophilic substitution with tetrahydrofurfurylamine. This aligns with methods for similar amino-benzoic acid derivatives, where tert-butyl esters are employed as intermediates for protection .
  • Tetrahydrofuranylmethyl Attachment : Alkylation or reductive amination using tetrahydrofurfuryl bromide or aldehyde derivatives ensures regioselectivity. Evidence from tetrahydrofuranyl ester synthesis (e.g., tetrahydro-2-furanylmethyl 4-hydroxybenzoate) suggests the use of mild bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) .
  • Deprotection and Purification : Acidic hydrolysis (HCl/H₂O or TFA) removes protecting groups, followed by recrystallization or column chromatography (silica gel, eluent: EtOAc/hexane) .

Basic: How can researchers purify and characterize this compound?

Methodological Answer:

  • Purification : After synthesis, crude product is purified via recrystallization (solvents: ethanol/water) or flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH). Purity is confirmed by HPLC (C18 column, UV detection at 254 nm) .
  • Characterization :
    • 1H/13C NMR : Assign peaks using DMSO-d₆ or CDCl₃. Key signals include aromatic protons (δ 6.5–8.0 ppm), tetrahydrofuran protons (δ 1.5–4.0 ppm), and carboxylic acid protons (δ 12–13 ppm, broad) .
    • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
    • Melting Point : Determined via capillary tube method (reported range: 180–220°C for similar derivatives) .

Advanced: What strategies are employed to study its biological targets and mechanisms?

Methodological Answer:

  • Enzyme Inhibition Assays : Test for carbonic anhydrase or kinase inhibition using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 400 nm). IC₅₀ values are calculated from dose-response curves .
  • Cell-Based Assays : Evaluate cytotoxicity or ferroptosis inhibition (e.g., using HT-1080 cells with erastin-induced death). Compound pre-treatment and viability assays (MTT or Calcein-AM) quantify activity .
  • Target Identification : Use pull-down assays with biotinylated derivatives or SPR (surface plasmon resonance) to measure binding kinetics to suspected targets .

Advanced: How can contradictions in reported bioactivity data be resolved?

Methodological Answer:

  • Purity Verification : Re-analyze compounds via LC-MS to confirm >95% purity. Impurities (e.g., unreacted intermediates) may skew bioactivity results .
  • Assay Standardization : Reproduce experiments under controlled conditions (e.g., pH, temperature, cell passage number). Use reference inhibitors (e.g., acetazolamide for carbonic anhydrase) as positive controls .
  • Metabolic Stability Testing : Assess compound stability in serum (37°C, 24 hrs) via LC-MS to rule out degradation as a confounding factor .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tetrahydrofuran moiety .
  • QSAR Modeling : Train models on analogs (e.g., 4-{[(2,2,2-trifluoroethyl)sulfamoyl]amino}benzoic acid derivatives) to predict activity cliffs and optimize substituents .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in the target protein .

Advanced: How are structure-activity relationship (SAR) studies designed for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified tetrahydrofuran rings (e.g., pyrrolidine or piperidine substitution) or altered amino groups (e.g., dimethylamino or benzylamino). Compare IC₅₀ values in enzyme assays .
  • Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or phosphonate groups to assess impact on solubility and target affinity .
  • Pharmacophore Mapping : Generate 3D pharmacophore models (e.g., using MOE) to identify critical hydrogen bond donors/acceptors .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use reverse-phase chromatography (C18 column) with MRM (multiple reaction monitoring) for sensitive detection in plasma or tissue homogenates. Calibrate with deuterated internal standards (e.g., d₄-benzoic acid) .
  • Sample Preparation : Protein precipitation (acetonitrile) or SPE (solid-phase extraction) to isolate the compound from biological fluids .

Advanced: How is stability under physiological conditions assessed?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9, 37°C) and monitor degradation via HPLC at 0, 6, 24, and 48 hrs. Calculate half-life (t₁/₂) .
  • Oxidative Stress Testing : Expose to H₂O₂ (1–10 mM) and analyze by LC-MS for oxidation products (e.g., hydroxylated derivatives) .
  • Plasma Stability : Incubate in human plasma (37°C) and quantify remaining compound over time using LC-MS/MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.